6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
Overview
Description
6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a nitrogen-containing heterocyclic compound. This compound has garnered significant interest due to its potential biological activities and applications in medicinal chemistry. It is known for its intriguing activities as inhibitors of various enzymes and receptors, making it a valuable scaffold in drug discovery .
Scientific Research Applications
6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various biologically active compounds.
Biochemical Analysis
Biochemical Properties
6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as tankyrase, stearoyl CoA desaturase, and phosphoinositide 3-kinase (PI3K). These interactions are primarily inhibitory, where this compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to various downstream effects, including alterations in cellular signaling pathways and metabolic processes .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with PI3K can lead to changes in the Akt signaling pathway, which is crucial for cell growth and survival. Additionally, this compound has been shown to affect gene expression by inhibiting transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, such as tankyrase and PI3K, thereby blocking their activity. This inhibition can lead to a cascade of molecular events, including the disruption of normal cellular processes and changes in gene expression. The compound’s ability to inhibit enzyme activity is attributed to its unique structure, which allows it to fit into the active sites of these enzymes and prevent substrate binding .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function. These effects are particularly evident in in vitro studies, where the compound’s stability and degradation can be closely monitored .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, toxic effects such as liver damage and impaired kidney function have been observed. These adverse effects are likely due to the compound’s ability to inhibit multiple enzymes and disrupt normal metabolic processes. Threshold effects have also been noted, where a certain dosage is required to achieve significant enzyme inhibition and therapeutic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes. It can affect metabolic flux by inhibiting key enzymes involved in lipid metabolism, such as stearoyl CoA desaturase. This inhibition can lead to changes in metabolite levels and overall metabolic balance. Additionally, the compound’s interaction with PI3K can influence glucose metabolism and energy production, further highlighting its role in metabolic regulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. For example, the compound may be transported into the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often found in the nucleus, where it can inhibit transcription factors and other regulatory proteins. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell. The nuclear localization of this compound is essential for its role in modulating gene expression and cellular function .
Preparation Methods
The synthesis of 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can be achieved through several synthetic routes. One common method involves the nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . The reaction conditions typically require high temperatures and long reaction times, often involving microwave-assisted heating or refluxing with various reagents such as sodium methoxide, xylene, or phosphorus oxychloride .
Chemical Reactions Analysis
6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include sodium methoxide, potassium hydroxide, and phosphorus oxychloride. The major products formed depend on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets. For example, as a tankyrase inhibitor, it binds to the enzyme’s active site, preventing its activity and thereby affecting cellular processes such as Wnt signaling . The compound’s ability to inhibit stearoyl CoA desaturase also impacts lipid metabolism .
Comparison with Similar Compounds
6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one: Lacks the bromine atom but shares a similar core structure.
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: Another brominated derivative with different functional groups.
Pyrrolo[2,1-f][1,2,4]triazine: The parent moiety of antiviral drug remdesivir.
The uniqueness of this compound lies in its specific substitution pattern and its potential biological activities, which make it a valuable compound in various fields of research .
Properties
IUPAC Name |
6-bromo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-4-1-5-6(11)8-3-9-10(5)2-4/h1-3H,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWMRQCCABXILJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NC=NN2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610617 | |
Record name | 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888721-83-3 | |
Record name | 6-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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